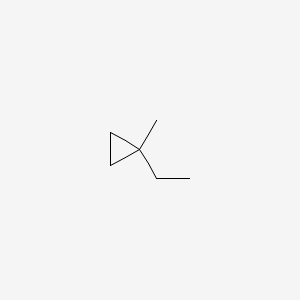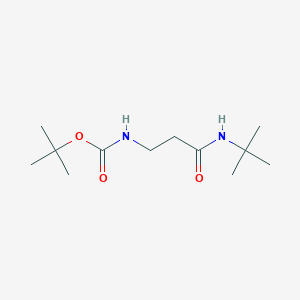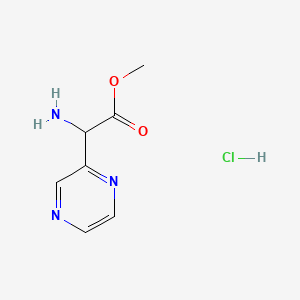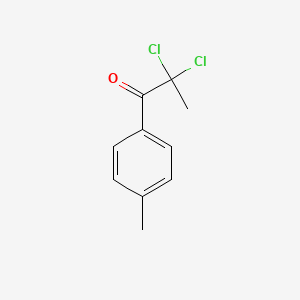![molecular formula C14H24O2 B13942359 5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol CAS No. 815642-48-9](/img/structure/B13942359.png)
5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol is a complex organic compound with the molecular formula C14H24O2. This compound is part of the tricyclo[3.3.1.1~3,7~]decane family, which is known for its unique three-dimensional structure. The presence of butyl and diol groups in its structure makes it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 1,3-dehydroadamantane with alkanediols. This reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of specialized reactors and catalysts to optimize the reaction conditions. The process often includes steps such as fractional vacuum distillation or crystallization to purify the final product .
化学反应分析
Types of Reactions
5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the diol groups into carbonyl groups.
Reduction: Reduction reactions can be used to modify the butyl group or other parts of the molecule.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol involves its interaction with specific molecular targets. The diol groups in the compound can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the unique three-dimensional structure of the compound allows it to interact with enzymes and receptors in a specific manner, potentially modulating their function .
相似化合物的比较
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane: This compound shares the same core structure but lacks the butyl and diol groups.
1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decane: This compound contains nitrogen atoms in its structure, making it chemically distinct but structurally similar.
Uniqueness
The presence of butyl and diol groups in 5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol makes it unique compared to other compounds in the tricyclo[3.3.1.1~3,7~]decane family.
属性
CAS 编号 |
815642-48-9 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC 名称 |
5-butyladamantane-1,3-diol |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-12-5-11-6-13(15,8-12)10-14(16,7-11)9-12/h11,15-16H,2-10H2,1H3 |
InChI 键 |
OPIMZRCJBOLIJP-UHFFFAOYSA-N |
规范 SMILES |
CCCCC12CC3CC(C1)(CC(C3)(C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


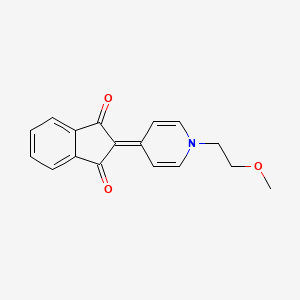
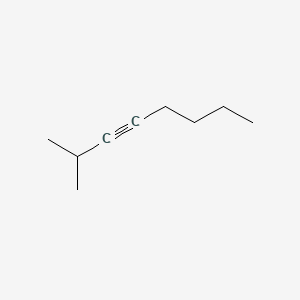
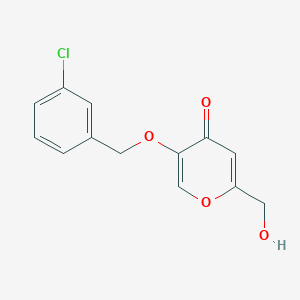
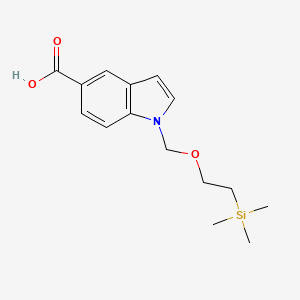
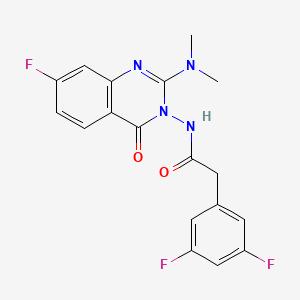
![5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide](/img/structure/B13942315.png)
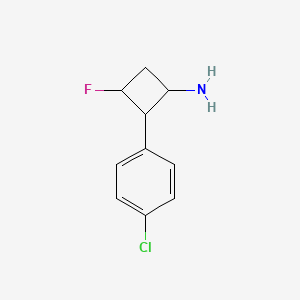
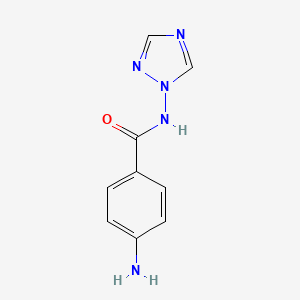
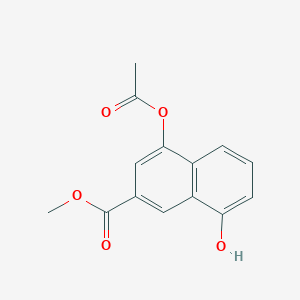
![4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline](/img/structure/B13942334.png)
